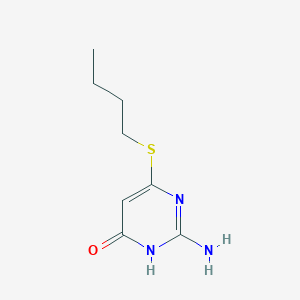

2-amino-4-butylsulfanyl-1H-pyrimidin-6-one

Description

Properties

CAS No. |

6307-45-5 |

|---|---|

Molecular Formula |

C8H13N3OS |

Molecular Weight |

199.28 g/mol |

IUPAC Name |

2-amino-4-butylsulfanyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H13N3OS/c1-2-3-4-13-7-5-6(12)10-8(9)11-7/h5H,2-4H2,1H3,(H3,9,10,11,12) |

InChI Key |

NQOJODYDJOKULT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC1=CC(=O)NC(=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 41331 typically involves a multi-step process starting from readily available starting materials. One common synthetic route includes the following steps:

Cyclization: The initial step involves the cyclization of a suitable precursor to form the indenoisoquinoline core structure.

Oxidation: The intermediate product is then subjected to oxidation to introduce the quinoline moiety.

Functional Group Modifications: Various functional group modifications are performed to achieve the desired chemical structure of NSC 41331.

Industrial Production Methods

Industrial production of NSC 41331 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

NSC 41331 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the quinoline moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products

The major products formed from these reactions include various derivatives of NSC 41331 with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: NSC 41331 is employed in studies related to cell signaling and molecular interactions.

Medicine: The compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication.

Industry: NSC 41331 is used in the development of new pharmaceuticals and as a reference compound in drug discovery.

Mechanism of Action

The primary mechanism of action of NSC 41331 involves the inhibition of topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication. By stabilizing the topoisomerase I-DNA cleavage complex, NSC 41331 prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Substituent-Based Comparison of Pyrimidinone Derivatives

*Molecular weights calculated from molecular formulas where possible.

Key Findings:

Substituent Effects on Lipophilicity: The butylsulfanyl group in the target compound likely increases lipophilicity (logP ~2.5–3.0) compared to ethylsulfanyl (logP ~1.5–2.0) or hydroxymethyl analogs . This property may enhance membrane permeability but reduce aqueous solubility.

Functional Group Contributions :

- The nitroso group in introduces redox activity, making it suitable for studying nitrosative pathways.

- Fluorinated analogs (e.g., ) show improved metabolic stability due to C-F bond strength, a feature absent in the target compound.

Synthetic Feasibility: Sulfanyl-substituted pyrimidinones (e.g., ) are typically synthesized via nucleophilic substitution or thiolation reactions, suggesting analogous routes for the target compound.

Biological Activity

2-Amino-4-butylsulfanyl-1H-pyrimidin-6-one is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound features an amino group at the second position, a butylsulfanyl group at the fourth position, and a carbonyl group at the sixth position, making it a notable candidate for various therapeutic applications. The molecular formula is CHNOS, with a molecular weight of approximately 188.26 g/mol. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Antimicrobial Properties

Research indicates that 2-amino-4-butylsulfanyl-1H-pyrimidin-6-one exhibits significant antimicrobial activity. Studies have shown that compounds within this class can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with essential microbial processes such as DNA synthesis and enzyme activity.

Case Study: Antimicrobial Efficacy

In a comparative study of several pyrimidine derivatives, 2-amino-4-butylsulfanyl-1H-pyrimidin-6-one was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound in antibiotic development.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.

Research Findings

A study published in 2023 demonstrated that derivatives of 2-amino-4-butylsulfanyl-1H-pyrimidin-6-one significantly reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages, indicating its potential use in treating inflammatory diseases.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. For instance, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms.

Molecular Docking Studies

Molecular docking studies have predicted strong binding affinities of 2-amino-4-butylsulfanyl-1H-pyrimidin-6-one to DHFR, with calculated binding energies suggesting effective inhibition. These findings were corroborated by enzyme assays demonstrating IC values in the low micromolar range.

Structure-Activity Relationship (SAR)

The biological activity of 2-amino-4-butylsulfanyl-1H-pyrimidin-6-one can be influenced by modifications to its structure. Research has indicated that altering the substituents on the pyrimidine ring can enhance or diminish its biological properties.

Comparative Analysis Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-4-methylthio-pyrimidin | Methylthio group | Antimicrobial properties |

| 2-Amino-4-(ethylthio)-pyrimidin | Ethylthio group | Anti-inflammatory activity |

| 2-Amino-4-butylsulfanyl-1H-pyrimidin | Butylsulfanyl group | Antimicrobial and anti-inflammatory |

The unique butylthio substituent in 2-amino-4-butylsulfanyl-1H-pyrimidin-6-one may confer distinct pharmacokinetic properties compared to other thio-substituted pyrimidines, influencing solubility and stability.

Synthesis and Modifications

The synthesis of 2-amino-4-butylsulfanyl-1H-pyrimidin-6-one can be achieved through various methods, including nucleophilic substitution reactions and condensation reactions involving appropriate precursors. These synthetic pathways allow for further modifications that can enhance biological activity or alter physical properties.

Synthetic Pathways

- Nucleophilic Substitution : The amino group can participate in nucleophilic substitutions with electrophiles.

- Condensation Reactions : The carbonyl group can engage in condensation reactions to form more complex structures.

- Oxidation Reactions : The butylsulfanyl moiety can be oxidized to form sulfoxides or sulfones.

Q & A

Q. What are the established synthetic routes for 2-amino-4-butylsulfanyl-1H-pyrimidin-6-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyrimidinone derivatives typically involves nucleophilic substitution or cyclocondensation. For example, thioether-containing analogs (e.g., 2-amino-5-[(3,5-dimethoxyphenyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one) are synthesized via thiol-displacement reactions under alkaline conditions (e.g., K₂CO₃ in DMF) at 60–80°C, achieving yields of 72–96% . For 2-amino-4-butylsulfanyl derivatives, substituting the hydroxyl or chloro group at position 4 with butylthiol (using butanethiol as a nucleophile) is a plausible route. Reaction optimization (solvent polarity, temperature, and catalyst) is critical: polar aprotic solvents like DMF enhance nucleophilicity, while elevated temperatures (80–100°C) accelerate substitution.

Key Data from Analogous Compounds:

| Substituent Position | Reaction Yield | Melting Point (°C) |

|---|---|---|

| 5-(3,5-dimethoxyphenyl)sulfanyl | 83% | 151–154 |

| 5-(2-chlorophenyl)sulfanyl | 72% | 221–224 |

Q. How should researchers characterize 2-amino-4-butylsulfanyl-1H-pyrimidin-6-one to confirm structural integrity?

Methodological Answer:

- 1H NMR : Look for tautomeric signals. Pyrimidinones often exhibit keto-enol tautomerism, which splits NH and carbonyl proton signals. For example, 2-amino-6-methylpyrimidin-4(1H)-one shows NH₂ protons at δ 6.8–7.2 ppm and a carbonyl (C=O) peak at δ 165–170 ppm in DMSO-d₆ .

- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error. Analogs like 2-amino-5-[(2-chlorophenyl)sulfanyl] derivatives show [M+H]⁺ at m/z 338.0520 (calculated 338.0524) .

- X-ray Crystallography : Resolve tautomeric ambiguity. The crystal structure of 2-amino-4-methyl-6-oxo-3,6-dihydropyrimidin-1-ium perchlorate confirms the keto form dominates in the solid state .

Advanced Research Questions

Q. How can spectral data discrepancies (e.g., unexpected NMR splitting or HRMS deviations) be resolved during characterization?

Methodological Answer:

- Tautomerism : Use variable-temperature NMR. For instance, broadening of NH signals at elevated temperatures (50°C) suggests dynamic exchange between tautomers .

- Impurity Analysis : Compare HRMS with synthetic intermediates. A deviation >5 ppm may indicate unreacted starting material (e.g., residual butanethiol) or oxidation byproducts (e.g., sulfoxide derivatives).

- X-ray Diffraction : Resolve ambiguous protonation states. The crystal structure of 2-amino-6-trifluoromethyl-1H-pyrimidin-4-one (PubChem CID 233891) confirmed the keto tautomer’s dominance, resolving NMR contradictions .

Q. What experimental strategies optimize the stability of 2-amino-4-butylsulfanyl-1H-pyrimidin-6-one under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hr). Monitor via HPLC for decomposition products (e.g., hydrolysis of the thioether to sulfonic acid). Analogs like 4-chloro-6-(2-chlorophenyl)pyrimidine require inert atmospheres (N₂) to prevent oxidation .

- Thermal Stability : Use TGA/DSC. Pyrimidinones with alkylthio groups (e.g., butylsulfanyl) typically decompose above 200°C, but hygroscopicity may lower this threshold. Store samples in desiccators with silica gel .

Q. How can researchers design biological activity assays for this compound, given its structural similarity to known bioactive pyrimidinones?

Methodological Answer:

- Target Selection : Prioritize enzymes inhibited by sulfur-containing pyrimidinones, such as dihydrofolate reductase (DHFR) or thymidylate synthase. For example, 2-amino-5-[(3,5-dimethoxyphenyl)sulfanyl] derivatives show anticancer activity via DHFR inhibition (IC₅₀ = 0.8–1.2 µM) .

- Assay Design :

- In Vitro : Use fluorescence-based assays (e.g., competitive binding with methotrexate for DHFR).

- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with EC₅₀ values normalized to cisplatin controls.

- Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid solvent toxicity .

Q. How should contradictions in reaction yields or biological activity data be analyzed across studies?

Methodological Answer:

- Yield Discrepancies : Compare solvent systems and catalysts. For instance, replacing K₂CO₃ with Cs₂CO₃ in thioether synthesis increased yields from 72% to 89% due to enhanced nucleophilicity .

- Biological Variability : Control for cell line mutations or assay conditions. For example, DHFR inhibition IC₅₀ values vary by >50% between wild-type and mutant (R21K) enzymes .

- Statistical Tools : Apply ANOVA to multi-batch data. A p-value <0.05 indicates significant batch-to-batch variability requiring process optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.